Cas no 522657-52-9 (3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyano-2-propenamide)
![3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyano-2-propenamide structure](https://it.kuujia.com/scimg/cas/522657-52-9x500.png)
522657-52-9 structure
Nome del prodotto:3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyano-2-propenamide
3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyano-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z56848955
- 3-{4-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
- AKOS001053910
- 522657-52-9
- (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
- EN300-1210111
- 3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyano-2-propenamide
-
- Inchi: 1S/C24H17BrClN3O5/c1-33-23-11-16(4-9-22(23)34-14-15-2-5-18(25)6-3-15)10-17(13-27)24(30)28-20-8-7-19(26)12-21(20)29(31)32/h2-12H,14H2,1H3,(H,28,30)
- Chiave InChI: AXCLDLUQTXTABU-UHFFFAOYSA-N
- Sorrisi: C(NC1=CC=C(Cl)C=C1[N+]([O-])=O)(=O)C(C#N)=CC1=CC=C(OCC2=CC=C(Br)C=C2)C(OC)=C1
Proprietà calcolate
- Massa esatta: 541.00401g/mol
- Massa monoisotopica: 541.00401g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 7
- Complessità: 789
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.2
- Superficie polare topologica: 117Ų
Proprietà sperimentali
- Densità: 1.551±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 724.7±60.0 °C(Predicted)
- pka: 8.74±0.70(Predicted)
3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyano-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1210111-0.05g |
522657-52-9 | 90% | 0.05g |
$246.0 | 2023-07-09 | ||
Enamine | EN300-1210111-50mg |
522657-52-9 | 90.0% | 50mg |
$246.0 | 2023-10-02 |
3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyano-2-propenamide Letteratura correlata
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
522657-52-9 (3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyano-2-propenamide) Prodotti correlati
- 2580227-51-4(Tert-butyl azepane-3-carboxylate)
- 2287321-79-1(1-(1-ethylazetidin-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid)
- 207974-15-0(1-Bromo-4-(1-isocyanatoethyl)benzene)
- 2228543-26-6((1-{3-(trifluoromethyl)sulfanylphenyl}cyclopentyl)methanamine)
- 2059993-08-5(tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)
- 105126-88-3((4-Chloro-phenylsulfanyl)-acetaldehyde)
- 1429914-14-6(2-amino-5-methyl-7,8-dihydro-6H-quinolin-5-ol)
- 1526232-51-8(4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one)
- 166664-82-0((2r)-2,5-Dimethylhexanoic acid)
- 2228149-36-6(2-methyl-4-{pyrazolo1,5-apyridin-3-yl}butan-2-amine)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
